molecular formula C15H11FO2 B11870289 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin CAS No. 95217-42-8

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin

Cat. No.: B11870289
CAS No.: 95217-42-8
M. Wt: 242.24 g/mol
InChI Key: ZNQORQAUYBSNTM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin is an organic compound that belongs to the class of isocoumarins. Isocoumarins are lactones derived from 3-hydroxy-1H-isochromen-1-one. The presence of a fluorophenyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin typically involves the cyclization of 3-(2-fluorophenyl)propanols. One common method includes the use of rhodium-catalyzed cyclization in nitromethane-acetone solution at 80°C. The catalyst used can be either hexafluorophosphate or tetrafluoroborate salt of the (η5-ethyltetramethylcyclopentadienyl)(η6-benzene)rhodium(III) cation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves the use of readily available starting materials like o-fluoroacetophenone and follows a series of reactions including bromination, condensation, and hydrogenation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin involves its interaction with various molecular targets. The fluorophenyl group enhances its binding affinity to specific enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)propionic acid
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde

Uniqueness

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin is unique due to its isocoumarin structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

95217-42-8

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

3-(2-fluorophenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H11FO2/c16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(17)18-14/h1-8,14H,9H2

InChI Key

ZNQORQAUYBSNTM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3F

Origin of Product

United States

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